2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c20-14-16-13-15-7-3-1-6-10-18(15)21-19(16)23-12-11-22-17-8-4-2-5-9-17/h2,4-5,8-9,13H,1,3,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSQIPJZAMTCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCCOC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Sulfanyl Group Coupling
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | DMF | 80 | 85 |
| Pd(OAc)₂/Xantphos | CH₃CN | 90 | 72 |
| No catalyst | Toluene | 110 | 34 |
Data adapted from thiadiazole synthesis optimization studies.
Cyanide Functionalization
The carbonitrile group is introduced via a Rosenmund-von Braun reaction, where a brominated intermediate reacts with copper(I) cyanide in refluxing dimethyl sulfoxide (DMSO). This method achieves >90% conversion but requires strict exclusion of moisture to prevent hydrolysis. Alternative approaches include palladium-catalyzed cyanation using zinc cyanide, though this necessitates higher catalyst loadings (5 mol% Pd(PPh₃)₄).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
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Residence time : 15–20 minutes for cyclization steps
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Pressure : 2–3 bar to maintain solvent integrity at elevated temperatures
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Purification : Cascade crystallization systems using ethanol-water mixtures (4:1 v/v) yield >99.5% purity.
Challenges and Mitigation Strategies
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Byproduct formation : Oxidation of the sulfanyl group to sulfone derivatives is minimized by conducting reactions under nitrogen atmosphere with 0.1 M BHT as radical inhibitor.
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Ring strain : The cyclohepta[b]pyridine system exhibits conformational flexibility, requiring low-temperature (−20°C) isolation to prevent ring-opening .
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it valuable in developing new synthetic pathways.
Biology
- Bioactive Compound : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have explored its interaction with biological targets, suggesting potential mechanisms of action that involve enzyme inhibition or receptor modulation .
Medicine
- Therapeutic Potential : Investigations into the therapeutic effects of this compound have shown promise in treating various diseases. Its unique chemical structure may allow it to interact with specific molecular targets related to disease pathways .
Industry
- Advanced Materials Development : The compound is being explored for its role in creating advanced materials with specific properties such as conductivity or fluorescence. These applications are particularly relevant in the fields of electronics and materials science .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
The sulfanyl-phenoxyethyl group distinguishes the target compound from analogues with halogen, methoxy, or nitrobenzyl substituents. Key comparisons include:
Key Observations :
- Halogen substituents (Br, Cl) promote 3D crystal networks via halogen bonding, whereas nitro groups influence electronic properties but reduce steric bulk compared to phenoxyethyl .
- Methoxy groups in cycloocta[b]pyridines introduce conformational flexibility due to larger ring size .
Ring Size and Conformational Effects
Variations in fused cycloalkane rings (cyclopenta, cyclohepta, cycloocta) significantly impact molecular geometry and intermolecular interactions:
Structural Impact :
- Cyclohepta[b]pyridine derivatives exhibit half-chair conformations, enabling efficient π-π stacking and hydrogen bonding .
Hydrogen Bonding and π-π Interactions
Crystal packing and supramolecular features vary with substituents and ring size:
Biological Activity
2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (CAS No. 445384-84-9) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a phenoxyethyl group, a sulfanyl group, and a tetrahydrocycloheptapyridine ring system, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.
The molecular formula of the compound is with a molecular weight of 324.4 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can enhance its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to 2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile exhibit promising antimicrobial properties. A study evaluated several derivatives for their antifungal activity and found that certain structural modifications enhanced efficacy against fungal strains. Specifically, the presence of the sulfanyl group was noted to contribute positively to antifungal activity .
Cytotoxicity
In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, preliminary evaluations showed that certain derivatives had significant antiproliferative effects on human cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells .
The biological activity of 2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition of critical pathways involved in cell proliferation and survival. For example, the compound may inhibit specific kinases or transcription factors that are pivotal in cancer progression.
Case Studies
- Antifungal Evaluation : A study conducted on various synthesized derivatives showed that modifications in the phenoxyethyl group significantly altered antifungal potency. The most active compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungals .
- Cytotoxicity Assessment : A series of cytotoxicity tests were performed on breast and prostate cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability by over 70% at specific concentrations, suggesting strong anticancer potential .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.4 g/mol |
| Antifungal Activity | Significant against various fungi |
| Cytotoxicity | High efficacy against cancer cell lines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile?
- Methodology : Begin with nucleophilic substitution of the sulfanyl group using 2-phenoxyethyl thiol under basic conditions (e.g., K₂CO₃ in DMF). Cyclization can be achieved via intramolecular Heck coupling or thermal ring closure. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via TLC. Final characterization should include -/-NMR, HRMS, and IR spectroscopy to validate functional groups and molecular integrity .
Q. How can the molecular structure of this compound be elucidated experimentally?
- Methodology : Use X-ray crystallography to resolve the cycloheptane-pyridine fused core. Single-crystal diffraction data (e.g., Bruker SMART CCD diffractometer) processed with SHELXTL software can confirm bond angles, torsion angles, and stereochemistry. Complement with -NMR to analyze proton environments, particularly the sulfanyl (-S-) and nitrile (-C≡N) groups .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodology : Employ HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%). Stability studies under varying pH (1–13) and temperatures (25–60°C) can be monitored via LC-MS. Use accelerated degradation conditions (e.g., 40°C/75% RH) to identify hydrolytic or oxidative degradation products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfanyl and nitrile groups in heterocyclic system design?
- Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals. Analyze nucleophilic/electrophilic sites using Fukui indices. Molecular dynamics (MD) simulations (e.g., GROMACS) can model solvent interactions and predict solubility .
Q. What strategies address contradictions in reported synthetic yields for analogous cyclohepta[b]pyridine derivatives?
- Methodology : Systematically vary reaction parameters (solvent polarity, catalyst loading, temperature) using design-of-experiments (DoE) approaches. Compare yields via ANOVA and identify critical factors. Cross-validate results with orthogonal techniques (e.g., in situ FTIR for reaction monitoring) .
Q. How can the pharmacological potential of this compound be profiled against kinase targets?
- Methodology : Conduct in vitro kinase inhibition assays (e.g., ADP-Glo™) against JAK2 or CDK2. Use molecular docking (AutoDock Vina) to simulate binding modes, focusing on interactions between the nitrile group and kinase hinge regions. Validate with cytotoxicity assays (MTT) in cancer cell lines .
Q. What approaches enable the design of cocrystals to enhance stability and bioavailability?
- Methodology : Screen coformers (e.g., succinic acid, caffeine) via solvent evaporation. Analyze cocrystal formation using PXRD and DSC. Stability under accelerated conditions (40°C/75% RH) and solubility in biorelevant media (FaSSIF/FeSSIF) should be assessed .
Q. How can domino reactions expand the structural diversity of fused pyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
